Ethyl 3-amino-4-(4-bromophenyl)butanoate
Description
Ethyl 3-amino-4-(4-bromophenyl)butanoate is a brominated aromatic ester featuring an amino group at the 3-position of the butanoate chain.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
ethyl 3-amino-4-(4-bromophenyl)butanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
InChI Key |
NZDDZMVKKCNJKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Bromophenyl vs. Fluorine: Bromine’s electron-withdrawing effect may enhance electrophilic reactivity, whereas fluorine in Ethyl 3-amino-4,4-difluorobutanoate increases metabolic stability .
- Chain Length: Shorter chains (e.g., Ethyl 3-(4-bromophenyl)propanoate) reduce steric bulk, possibly improving diffusion across biological membranes .
Physicochemical Properties
- Volatility: Non-amino esters (e.g., Ethyl 4-(4-bromophenyl)butanoate) exhibit higher volatility, as seen in chromatographic retention studies . The amino group likely reduces volatility by increasing intermolecular forces.
- Spectroscopic Data: While NMR and IR data for the target compound are absent, analogs like Ethyl 4-[ethyl(phenyl)amino]butanoate show characteristic C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) peaks .
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